molecular formula C23H18ClN3O4S2 B2376841 2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(4-phenoxyphenyl)acetamide CAS No. 922046-49-9

2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(4-phenoxyphenyl)acetamide

Cat. No. B2376841
CAS RN: 922046-49-9
M. Wt: 499.98
InChI Key: WPSHWGILTKGVMW-UHFFFAOYSA-N
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Description

2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(4-phenoxyphenyl)acetamide, also known as CP-690,550, is a small molecule inhibitor that was discovered by Pfizer in 2003. It is a potent and selective inhibitor of Janus kinase 3 (JAK3) and has been extensively studied for its potential therapeutic applications in various autoimmune and inflammatory diseases.

Scientific Research Applications

Phosphoinositide 3-Kinase (PI3K)/Mammalian Target of Rapamycin (mTOR) Dual Inhibitors

  • Study Focus : Examined various heterocyclic analogues as alternatives to benzothiazole rings to improve metabolic stability in PI3Kα and mTOR inhibitors.
  • Findings : Imidazopyridazine showed similar in vitro potency and in vivo efficacy compared to benzothiazole compounds, with reduced deacetylation.
  • Source : Stec et al., 2011.

Anticonvulsant Agents

  • Study Focus : Synthesized derivatives of heterocyclic compounds containing a sulfonamide thiazole moiety and evaluated their anticonvulsant activity.
  • Findings : Some compounds showed significant anticonvulsive effects against picrotoxin-induced convulsion.
  • Source : Farag et al., 2012.

Anticancer Activity

  • Study Focus : Synthesized various sulfonamide derivatives and evaluated their in vitro anticancer activity against breast and colon cancer cell lines.
  • Findings : Some compounds, particularly those with specific moieties like benzothiazole, showed potent anticancer activity.
  • Source : Ghorab et al., 2015.

Glutaminase Inhibitors

  • Study Focus : Synthesized BPTES analogs as kidney-type glutaminase (GLS) inhibitors to determine their therapeutic potential.
  • Findings : Truncated analogs retained the potency of BPTES, suggesting opportunities for improving aqueous solubility and efficacy in GLS inhibition.
  • Source : Shukla et al., 2012.

properties

IUPAC Name

2-[2-[(4-chlorophenyl)sulfonylamino]-1,3-thiazol-4-yl]-N-(4-phenoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClN3O4S2/c24-16-6-12-21(13-7-16)33(29,30)27-23-26-18(15-32-23)14-22(28)25-17-8-10-20(11-9-17)31-19-4-2-1-3-5-19/h1-13,15H,14H2,(H,25,28)(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPSHWGILTKGVMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)CC3=CSC(=N3)NS(=O)(=O)C4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClN3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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